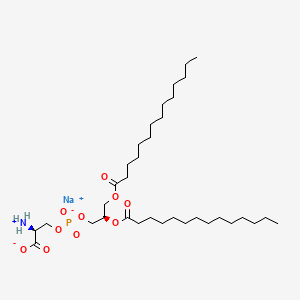

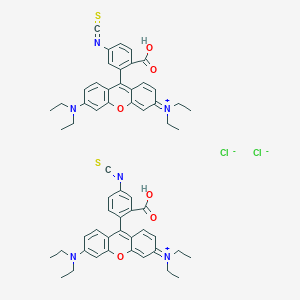

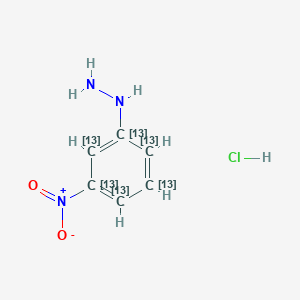

![molecular formula C24H15ClO7 B593802 [4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3,4-dihydroxybenzoate](/img/structure/B593802.png)

[4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3,4-dihydroxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

UCM53 is a synthetic compound known for its antibacterial properties. It functions as an inhibitor of the bacterial cell division protein FtsZ, which is crucial for the formation of the cytokinetic Z-ring in bacteria. This compound has shown effectiveness against antibiotic-resistant strains of Staphylococcus aureus and Enterococcus faecalis .

Preparation Methods

Synthetic Routes and Reaction Conditions

UCM53 is synthesized through a multi-step process involving the esterification of naphthalene-1,3-diyl with 3-chloro-4-hydroxybenzoic acid. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of UCM53 involves large-scale esterification reactions followed by purification through recrystallization. The process is optimized to achieve high yields and purity, ensuring the compound’s effectiveness as an antibacterial agent .

Chemical Reactions Analysis

Types of Reactions

UCM53 primarily undergoes substitution reactions due to the presence of chloro and hydroxyl groups on the benzene rings. These reactions can be catalyzed by various reagents under specific conditions.

Common Reagents and Conditions

Substitution Reactions: UCM53 reacts with nucleophiles such as amines and thiols in the presence of a base like sodium hydroxide.

Oxidation Reactions: The hydroxyl groups in UCM53 can be oxidized to ketones using oxidizing agents like potassium permanganate.

Major Products

Substitution Products: Formation of amides and thioethers.

Oxidation Products: Formation of ketones from hydroxyl groups.

Scientific Research Applications

UCM53 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a tool compound to study bacterial cell division and to develop new antibacterial agents. In medicine, UCM53 is being explored for its potential to treat infections caused by antibiotic-resistant bacteria .

Mechanism of Action

UCM53 exerts its antibacterial effects by binding to the GTP-binding site of the FtsZ protein, thereby inhibiting its polymerization and the formation of the Z-ring. This disruption of the bacterial cell division process leads to cell death. The molecular targets involved include the FtsZ monomers, which are essential for bacterial cytokinesis .

Comparison with Similar Compounds

Similar Compounds

UCM05: Another FtsZ inhibitor with a similar mechanism of action.

UCM44: A simplified analogue of UCM05 that also targets the GTP-binding site of FtsZ.

Uniqueness

UCM53 is unique due to its chlorinated structure, which enhances its binding affinity to the FtsZ protein and its effectiveness against antibiotic-resistant bacterial strains. This makes it a valuable compound for developing new antibacterial therapies .

Properties

IUPAC Name |

[4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3,4-dihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15ClO7/c25-18-10-14(5-7-19(18)26)24(30)32-22-12-16(9-13-3-1-2-4-17(13)22)31-23(29)15-6-8-20(27)21(28)11-15/h1-12,26-28H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGLCRUIOUOINC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2OC(=O)C3=CC(=C(C=C3)O)Cl)OC(=O)C4=CC(=C(C=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15ClO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-[1,4]dioxepino[5,6-c]pyridine](/img/structure/B593744.png)

![N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P](/img/structure/B593745.png)